molecular formula C22H30N2O B14327046 (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 102389-74-2

(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene

Cat. No.: B14327046
CAS No.: 102389-74-2
M. Wt: 338.5 g/mol
InChI Key: XQJWFLZETBBQJP-UHFFFAOYSA-N
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Description

(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a butyl group attached to one phenyl ring and a hexyloxy group attached to the other, making it a unique derivative of azobenzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:

    Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, in this case, a phenol derivative, under basic conditions to form the azobenzene structure.

Industrial Production Methods

Industrial production of azobenzene derivatives like this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the diazene group can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated azobenzene derivatives.

Scientific Research Applications

(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene has a wide range of applications in scientific research:

    Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced conformational changes.

    Biology: Investigated for its potential in controlling biological processes through light activation.

    Medicine: Explored for use in targeted drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of advanced materials such as liquid crystals and photochromic dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce significant changes in the molecular structure, affecting its interaction with other molecules and materials. The molecular targets and pathways involved include:

    Photoresponsive Behavior: The compound can switch between trans and cis forms, altering its physical and chemical properties.

    Interaction with Biological Molecules: The isomerization can modulate the activity of enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with no substituents on the aromatic rings.

    4-Butylazobenzene: Similar structure but lacks the hexyloxy group.

    4-Hexyloxyazobenzene: Similar structure but lacks the butyl group.

Uniqueness

(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both butyl and hexyloxy groups, which impart distinct physical and chemical properties. These substituents can influence the compound’s solubility, stability, and photoresponsive behavior, making it a valuable material for specialized applications.

Properties

CAS No.

102389-74-2

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

(4-butylphenyl)-(4-hexoxyphenyl)diazene

InChI

InChI=1S/C22H30N2O/c1-3-5-7-8-18-25-22-16-14-21(15-17-22)24-23-20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

XQJWFLZETBBQJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC

Origin of Product

United States

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